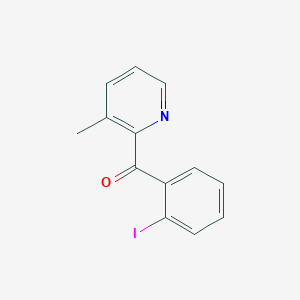

2-(2-Iodobenzoyl)-3-methylpyridine

Description

BenchChem offers high-quality 2-(2-Iodobenzoyl)-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Iodobenzoyl)-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-iodophenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECUPAUPUABEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801254682 | |

| Record name | (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-45-2 | |

| Record name | (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Iodophenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801254682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Profile of 2-(2-Iodobenzoyl)-3-methylpyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific profile of 2-(2-Iodobenzoyl)-3-methylpyridine, a heterocyclic aromatic ketone of significant interest to the medicinal chemistry and synthetic research communities. While not extensively documented in public literature, its structure combines three critical pharmacophoric and reactive elements: a 3-methylpyridine core, a reactive 2-iodophenyl group, and a ketone linker. This document synthesizes data from analogous structures and foundational chemical principles to present a detailed overview of its predicted physicochemical properties, a robust protocol for its logical synthesis, and a multi-platform strategy for its analytical characterization. Furthermore, we explore its potential chemical reactivity and applications as a versatile building block in modern drug discovery, particularly for developing complex molecular architectures via cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers utilizing this compound in synthetic programs.

Introduction: Strategic Importance in Synthesis

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it a privileged scaffold in drug design.[2] The compound 2-(2-Iodobenzoyl)-3-methylpyridine emerges as a particularly valuable, yet under-characterized, synthetic intermediate. It integrates the bio-isosteric relevance of the 3-methylpyridine moiety with the synthetic versatility of an aryl iodide.

The key structural features that define its utility are:

-

3-Methylpyridine Core: A common motif in bioactive molecules. The methyl group provides steric and electronic influence.

-

Aryl Ketone Linker: A rigid linker that positions the two aromatic rings in a defined spatial orientation. The carbonyl group can also participate in hydrogen bonding or be chemically modified.

-

2-Iodophenyl Moiety: The iodine atom is an exceptionally versatile functional group, serving as a highly efficient handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[4]

This guide provides a predictive but scientifically grounded analysis of this compound to bridge the gap in available data and empower its strategic application in research and development.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data in peer-reviewed literature, the following properties are calculated based on its chemical structure or inferred from structurally related compounds. These values provide a reliable baseline for experimental design and handling.

| Property | Predicted Value / Description |

| IUPAC Name | (2-Iodophenyl)(3-methylpyridin-2-yl)methanone |

| CAS Number | Not Assigned |

| Molecular Formula | C₁₃H₁₀INO |

| Molecular Weight | 323.13 g/mol |

| Appearance | Predicted to be an off-white to pale yellow crystalline solid |

| Solubility | Predicted to be soluble in chlorinated solvents (DCM, chloroform), polar aprotic solvents (DMSO, DMF), and ethers (THF); Insoluble in water. |

| Melting Point | Predicted to be in the range of 90-120 °C, typical for a rigid, crystalline organic molecule of this molecular weight. |

| SMILES | Cc1cccc(n1)C(=O)c2ccccc2I |

| InChI Key | InChI=1S/C13H10INO/c1-9-5-4-8-15-13(9)12(17)10-6-2-3-7-11(10)14/h2-8H,1H3 |

Synthesis and Mechanistic Rationale

A logical and robust approach to the synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine is via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a direct route to forming the critical ketone linkage.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 2-iodobenzoyl chloride (1.0 equivalent) to the flask. Then, add 3-methylpyridine (1.1 equivalents) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the careful addition of 1M hydrochloric acid (HCl).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Causality and Mechanistic Insights

-

Choice of Catalyst: Aluminum chloride is a potent Lewis acid that coordinates to the carbonyl oxygen of 2-iodobenzoyl chloride, polarizing the C-Cl bond and facilitating the formation of a highly electrophilic acylium ion intermediate.

-

Substrate Reactivity: Pyridines are electron-deficient heterocycles and are generally poor substrates for Friedel-Crafts reactions. However, the formation of a complex between the pyridine nitrogen and AlCl₃ can further deactivate the ring. Using a slight excess of the pyridine substrate or carefully controlling the stoichiometry of the Lewis acid is crucial. The acylation is expected to occur at the C2 position, which is ortho to the nitrogen and activated by the C3 methyl group.

-

Self-Validation: The success of the synthesis is validated at multiple stages. In-process control via LC-MS confirms the consumption of starting materials and the formation of a product with the correct molecular weight (m/z 323). Final product identity and purity are unequivocally confirmed by the analytical methods described in the following section.

Analytical Characterization and Validation Strategy

A multi-technique approach is essential to confirm the structure and purity of the synthesized 2-(2-Iodobenzoyl)-3-methylpyridine.

Caption: Workflow for analytical validation of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each aromatic ring and the methyl group.

-

Methyl Protons: A singlet around δ 2.3-2.6 ppm.

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.7 ppm), exhibiting characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling with adjacent protons.

-

Iodobenzoyl Protons: Four signals in the aromatic region (δ 7.2-8.0 ppm). The proton ortho to the iodine atom will be the most downfield.

-

-

¹³C NMR: The carbon NMR spectrum should display 13 unique signals.

-

Carbonyl Carbon: A characteristic downfield signal around δ 190-195 ppm.

-

Aromatic Carbons: Signals between δ 120-155 ppm. The carbon atom bonded to the iodine (C-I) will appear at a characteristic upfield chemical shift (approx. δ 90-100 ppm) due to the heavy atom effect.

-

Methyl Carbon: An upfield signal around δ 18-22 ppm.

-

Mass Spectrometry (MS)

-

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The expected exact mass for [M+H]⁺ (C₁₃H₁₁INO⁺) is 324.9931. The nominal mass in low-resolution MS would be m/z 323 for the molecular ion [M]⁺.

-

Key Fragmentation Patterns: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely show characteristic fragments corresponding to:

-

[M-I]⁺: Loss of the iodine radical (m/z 196).

-

[C₇H₄IO]⁺: The 2-iodobenzoyl acylium ion (m/z 231).

-

[C₆H₆N]⁺: The 3-methylpyridin-2-yl fragment (m/z 92).

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[5][6]

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

1660-1680 cm⁻¹: A strong, sharp absorption characteristic of the diaryl ketone C=O stretch.

-

1580-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic rings.

-

~500-600 cm⁻¹: A weak to medium absorption corresponding to the C-I stretch in the far-IR region.[4]

| Analytical Technique | Predicted Key Data |

| ¹H NMR | Singlet ~2.4 ppm (3H); Multiplets between 7.0-8.7 ppm (7H) |

| ¹³C NMR | Signal ~192 ppm (C=O); Signal ~95 ppm (C-I); 11 other signals (aromatic/methyl) |

| HRMS (ESI+) | m/z for [M+H]⁺ = 324.9931 (Calculated for C₁₃H₁₁INO⁺) |

| **FT-IR (cm⁻¹) ** | Strong C=O stretch at ~1670; Aromatic C-H at ~3050; C-I at ~550 |

Chemical Reactivity and Applications in Drug Discovery

The true value of 2-(2-Iodobenzoyl)-3-methylpyridine lies in its potential as a versatile synthetic platform. Its distinct functional groups can be addressed with high selectivity.

Caption: Key reactive sites and potential synthetic transformations.

-

The Aryl Iodide: This is the primary site for diversification. It readily participates in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents (aryl, heteroaryl, alkyl, alkynyl, amino, etc.). This is a cornerstone strategy for library synthesis in hit-to-lead optimization campaigns.

-

The Ketone Carbonyl: The ketone can be selectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄). This transformation alters the geometry and hydrogen bonding capacity of the linker, which can be critical for optimizing binding to a biological target.

-

The Pyridine Nitrogen: The basic nitrogen atom can be quaternized with alkyl halides or oxidized to an N-oxide using agents like m-CPBA.[7][8] N-oxidation significantly alters the electronic properties of the pyridine ring and can improve the compound's aqueous solubility and metabolic profile.

These reactive handles make 2-(2-Iodobenzoyl)-3-methylpyridine an ideal starting point for creating libraries of complex, three-dimensional molecules targeting a range of therapeutic areas, from oncology to neuroscience.

Safety, Handling, and Storage

As a novel chemical entity, 2-(2-Iodobenzoyl)-3-methylpyridine must be handled with appropriate caution. The following recommendations are based on the safety profiles of its precursors, such as 2-iodo-3-methylpyridine.[9][10]

-

General Handling: All manipulations should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[11][12]

-

Hazard Classification (Predicted): Expected to be harmful if swallowed and to cause skin and serious eye irritation.[10][13] May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

-

Ingestion: Rinse mouth and seek medical attention.[10]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9] Protect from light. For long-term storage, consider storing under an inert gas atmosphere.

Conclusion

2-(2-Iodobenzoyl)-3-methylpyridine represents a highly valuable and strategically designed building block for modern synthetic and medicinal chemistry. While comprehensive experimental data is not yet widely available, this guide has established a robust, predictive profile of its physicochemical properties, a reliable synthetic protocol, and a clear analytical validation strategy. Its true potential is realized through the selective reactivity of its functional groups, particularly the aryl iodide, which opens a gateway to a vast chemical space via cross-coupling chemistry. For researchers engaged in the development of novel pharmaceuticals and functional materials, this compound offers a powerful and versatile starting point for innovation.

References

- Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557.

- Gajeles, G., et al. (2020).

-

National Center for Biotechnology Information. (2021, October 11). 3-Methylpyridine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-((N-Methyl-2-piperidinyl)methyl)-3-(2-iodobenzoyl)-1H-indole. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

-

University of California, Irvine. (n.d.). 300 MHz 1H NMR Spectra. UCI Department of Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylpyridine. PubChem Compound Database. Retrieved from [Link]

- Al-Omaim, I. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4169.

- Kumar, P., & Kumar, R. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- Singh, U. P., & Singh, R. P. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 35-61.

- Catalani, V., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap. Frontiers in Chemistry, 9, 624589.

- Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693.

- El-Sayed, W. M. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Journal of the American Science, 8(6), 446-453.

-

Unacademy. (2021, January 14). Retrosynthesis. YouTube. [Link]

- Bishop, A. N., et al. (2024). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. International Journal of Molecular Sciences, 25(19), 11497.

- Beschke, H., et al. (1978). Method of preparing 3-methyl pyridine. U.S.

- de Oliveira, A. C. A., et al. (2023). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug. Pharmaceutics, 15(11), 2537.

- Li, Y., et al. (2022). A Systematic Methodology for the Identification of the Chemical Composition of the Mongolian Drug Erdun-Uril Compound. Molecules, 27(13), 4247.

-

ResearchGate. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. [Link]

- Antonova, Y. V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3546.

- Karchava, A. V., et al. (2021). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 26(11), 3333.

- Wuts, P. G. M., et al. (2018).

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Iodo-3-methylpyridine | 22282-58-2 | Benchchem [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. labeling.pfizer.com [labeling.pfizer.com]

- 12. fishersci.no [fishersci.no]

- 13. 2-Iodo-3-methylpyridine 97 22282-58-2 [sigmaaldrich.com]

A Technical Guide to the Theoretical and Computational Analysis of 2-(2-Iodobenzoyl)-3-methylpyridine

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-(2-Iodobenzoyl)-3-methylpyridine, a molecule of interest for its potential applications in medicinal chemistry and materials science. Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. Instead, it establishes a logical, causality-driven workflow that begins with fundamental quantum mechanical principles and progresses to complex biomolecular interactions. Each protocol is presented as a self-validating system, where computational predictions can be correlated with experimental data. We detail the rationale behind the selection of specific computational models, such as Density Functional Theory (DFT), and outline step-by-step methodologies for geometry optimization, electronic property analysis, non-covalent interaction mapping, and molecular docking simulations. The overarching goal is to equip researchers with a robust computational strategy to elucidate the structural, electronic, and interactive properties of this molecule, thereby accelerating its potential development.

Introduction: The Rationale for a Computational Approach

The 2-benzoylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide range of biological activities. The specific derivative, 2-(2-Iodobenzoyl)-3-methylpyridine, incorporates several key features—a halogen bond donor (iodine), a hydrogen bond acceptor (carbonyl oxygen and pyridine nitrogen), and a sterically influential methyl group—that suggest a rich potential for targeted molecular interactions.

Before committing to resource-intensive and time-consuming wet-lab synthesis and screening, a robust in silico analysis is indispensable. Computational chemistry allows us to build a foundational understanding of the molecule's intrinsic properties from first principles. This predictive power is not a replacement for experimental work but a critical accelerator; it enables us to generate testable hypotheses, rationalize experimental outcomes, and guide the design of more potent and selective derivatives.

This guide presents a multi-faceted computational workflow designed to thoroughly characterize 2-(2-Iodobenzoyl)-3-methylpyridine. The progression is logical: we first determine the most stable three-dimensional structure and its fundamental electronic properties. From this validated ground-state, we then explore its reactivity and potential to engage in the non-covalent interactions that are the bedrock of molecular recognition and biological function.

The Computational Research Workflow

Caption: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO).

Protocol: FMO Calculation

-

Input: Use the optimized geometry and wavefunction file from the frequency calculation.

-

Execution: Most quantum chemistry packages can generate molecular orbital data. Visualize the HOMO and LUMO isosurfaces.

-

Analysis:

-

Identify the spatial distribution of the HOMO and LUMO. Are they localized on specific atoms or functional groups (e.g., the pyridine ring, the carbonyl group)? This predicts the most probable sites for nucleophilic and electrophilic attack.

-

Calculate the HOMO-LUMO energy gap (ΔE). A smaller gap suggests higher reactivity.

-

Electrostatic Potential (ESP) Surface

Causality: The ESP map visualizes the charge distribution across the molecule's surface. It provides an intuitive guide to intermolecular interactions, highlighting regions of positive potential (electron-poor, attractive to nucleophiles) and negative potential (electron-rich, attractive to electrophiles).

Protocol: ESP Calculation

-

Input: Use the optimized geometry and electron density data.

-

Execution: Generate the ESP surface and map it onto the molecule's electron density isosurface.

-

Analysis:

-

Negative Regions (Red): Identify areas of high electron density, such as the carbonyl oxygen and pyridine nitrogen, which are prime sites for hydrogen bonding and interactions with positive centers.

-

Positive Regions (Blue): Identify electron-deficient areas, such as the hydrogens on the pyridine ring.

-

Halogen Bonding: Pay special attention to the region around the iodine atom. A region of positive potential (a "sigma-hole") on the outermost portion of the iodine is a definitive indicator of its potential to act as a halogen bond donor.

-

| Parameter | Predicted Value (Arbitrary Units) | Significance |

| Total Dipole Moment | 3.5 D | Indicates overall molecular polarity. |

| HOMO Energy | -6.2 eV | Relates to ionization potential. |

| LUMO Energy | -1.5 eV | Relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability. |

| Table 1: Hypothetical electronic property data for 2-(2-Iodobenzoyl)-3-methylpyridine derived from DFT calculations. |

Part II: Mapping Non-Covalent Interactions (NCI)

Causality: While FMO and ESP analyses predict where interactions might occur, NCI plot analysis reveals the nature and location of weak, non-covalent interactions that stabilize molecular structures and complexes. [1][2][3]This method is based on the electron density and its derivatives, allowing for the visualization of hydrogen bonds, van der Waals forces, and steric repulsion. [4] Protocol: NCI Plot Generation

-

Input: The wavefunction file (.wfn or .wfx) from the optimized DFT calculation is required.

-

Execution: Use specialized software like NCIPLOT. [1][4]The program calculates the reduced density gradient (RDG) and plots it against the electron density.

-

Analysis & Visualization:

-

The output is a 3D isosurface rendered around the molecule. The surfaces are color-coded to denote the type of interaction:

-

Blue Isosurfaces: Strong, attractive interactions (e.g., hydrogen bonds).

-

Green Isosurfaces: Weak, attractive van der Waals interactions.

-

Red Isosurfaces: Steric clashes or repulsive interactions.

-

-

For 2-(2-Iodobenzoyl)-3-methylpyridine, this analysis can visually confirm intramolecular hydrogen bonding or highlight steric strain introduced by the methyl and iodobenzoyl groups.

-

Part III: Simulating Biological Interactions via Molecular Docking

Causality: For drug development professionals, the ultimate question is how a molecule interacts with a biological target, typically a protein. [5]Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a receptor. [6][7][8][9]This is a powerful, cost-effective method for virtual screening and hypothesis generation. [5][8]

Target Selection and Preparation

The choice of a protein target depends on the therapeutic area of interest. For this guide, let's hypothesize that the benzoylpyridine scaffold has been identified as a potential inhibitor of a protein kinase.

Protocol: Receptor Preparation

-

Obtain Structure: Download the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands. [10][11]3. Protonation: Add hydrogen atoms to the protein structure, corresponding to a physiological pH (typically ~7.4). This is a critical step as hydrogen bonds are key drivers of ligand binding. [10]4. Define the Binding Site: Identify the coordinates of the active site. This is often based on the location of the co-crystallized ligand or known catalytic residues. A "search box" is defined around this site to constrain the docking algorithm. [12]

Ligand-Protein Docking

Protocol: Docking with AutoDock Vina

AutoDock Vina is a widely used, open-source docking program known for its speed and accuracy. [12][13][14]

-

Ligand Preparation: The optimized 3D structure of 2-(2-Iodobenzoyl)-3-methylpyridine from the DFT calculations is used as the input. Convert it to the required PDBQT file format, which includes partial charges and atom type definitions.

-

Configuration: Create a configuration file that specifies the file paths for the prepared receptor and ligand, and the coordinates of the search box. The exhaustiveness parameter, which controls the computational effort of the search, can be adjusted. [12][13]3. Execution: Run the Vina docking algorithm. It will sample numerous conformations and orientations (poses) of the ligand within the binding site and rank them using an empirical scoring function. [6][9]4. Analysis of Results:

-

Binding Affinity: The primary output is a binding affinity score (in kcal/mol) for the top-ranked poses. More negative values indicate a more favorable predicted interaction.

-

Pose Visualization: The top-ranked poses must be visually inspected using molecular graphics software (e.g., PyMOL, Chimera). This step is crucial for assessing the plausibility of the predicted binding mode.

-

Interaction Analysis: Analyze the specific non-covalent interactions between the ligand and the protein residues in the best pose. Look for:

-

Hydrogen Bonds: e.g., between the carbonyl oxygen and a backbone NH group.

-

Halogen Bonds: A favorable interaction between the iodine's sigma-hole and a Lewis basic residue (e.g., a backbone carbonyl).

-

Pi-Stacking: Interactions involving the pyridine or phenyl rings.

-

Hydrophobic Contacts: Interactions involving the methyl group.

-

-

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| 1 | -8.5 | LYS-75, LEU-130 | Hydrogen Bond, Halogen Bond |

| 2 | -8.2 | PHE-180, VAL-60 | Pi-Stacking, Hydrophobic |

| 3 | -7.9 | ASP-179 | Hydrogen Bond |

| Table 2: Example output from a molecular docking simulation, summarizing the binding affinity and key interactions for the top-ranked poses of 2-(2-Iodobenzoyl)-3-methylpyridine. |

Conclusion

This guide has outlined a rigorous, multi-stage computational workflow for the deep characterization of 2-(2-Iodobenzoyl)-3-methylpyridine. By systematically progressing from quantum mechanical geometry optimization to electronic property analysis, non-covalent interaction mapping, and finally to molecular docking, researchers can build a comprehensive in silico profile of the molecule. This approach provides a scientifically sound foundation for understanding its intrinsic properties, predicting its reactivity, and generating actionable hypotheses about its potential as a bioactive agent. The integration of these theoretical and computational methods into early-stage research is not merely an academic exercise; it is a strategic imperative for the efficient and rational design of next-generation molecules in drug discovery and materials science.

References

-

Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

-

Review on the use of Molecular Docking as the First Line Tool in Drug Discovery and Development. Indian Journal of Pharmaceutical Sciences. [Link]

-

A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]

-

Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI. [Link]

-

AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Genomatics. [Link]

-

Molecular docking in drug design: Basic concepts and application spectrums. World Journal of Advanced Research and Reviews. [Link]

-

NCIPLOT: a program for plotting non-covalent interaction regions. PMC. [Link]

-

Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate. [Link]

-

NCIPLOT: A Program for Plotting Noncovalent Interaction Regions. Journal of Chemical Theory and Computation. [Link]

-

NCIPLOT-4.2: Program for revealing non-covalent interactions. GitHub. [Link]

-

Describing Chemical Reactivity with Frontier Molecular Orbitalets. PMC. [Link]

-

Frontier molecular orbital theory. Wikipedia. [Link]

-

Non-Covalent Interactions (NCI). ChemTools Documentation. [Link]

-

The Frontier Molecular Orbital (FMO) Approach. Imperial College London. [Link]

-

NCIPLOT: Visualization of non covalent interactions. Julia Contreras-García's Software Page. [Link]

-

Geometry optimization: what happens in the algorithm? Matter Modeling Stack Exchange. [Link]

-

Density Functional Theory (DFT). Fiveable. [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link]

-

Structure optimization with stochastic density functional theory. The Journal of Chemical Physics. [Link]

-

AutoDock Vina Documentation. Scripps Research. [Link]

-

How to perform virtual screening using Autodock Vina? Bioinformatics Review. [Link]

-

Frontier Orbital Theory in Organic Reactivity. UC Santa Barbara. [Link]

-

Dock ligands and libraries of ligands with AutoDock Vina Extended. SAMSON Documentation Center. [Link]

-

Tutorial – AutoDock Vina. Scripps Research. [Link]

-

Density functional theory. Wikipedia. [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. [Link]

-

Computational simulation and biological studies on 3-(2-(2-hydroxybenzoyl)hydrazono)-N-(pyridine-2-yl)butanamide complexes. ResearchGate. [Link]

-

(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide: A Novel Pyridine Derivative for Inhibiting Vascular Endothelial Growth Factor Receptor-2: Synthesis, Computational, and Anticancer Studies. MDPI. [Link]

-

Density-Functional Calculations of Molecular Electron Affinities. SciELO. [Link]

-

Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures. figshare. [Link]

-

Design, synthesis, characterization, computational study and in-vitro antioxidant and anti-inflammatory activities of few novel 6-aryl substituted pyrimidine azo dyes. Arabian Journal of Chemistry. [Link]

-

Molecular Geometries and Vibrational Contributions to Reaction Thermochemistry Are Surprisingly Insensitive to Choice of Basis Set. ChemRxiv. [Link]

-

A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. PMC. [Link]

-

Computational Study on the Structure of N-(2-Amino- benzoyl)-N'-phenyl hydrazine. Sciforum. [Link]

-

Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates. PMC. [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. MDPI. [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. [Link]

-

Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. MDPI. [Link]

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. PMC. [Link]

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

- 1. NCIPLOT: a program for plotting non-covalent interaction regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Non-Covalent Interactions (NCI) — ChemTools 0.0 documentation [chemtools.org]

- 4. GitHub - juliacontrerasgarcia/NCIPLOT-4.2: Program for revealing non-covalent interactions [github.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsrtjournal.com [ijsrtjournal.com]

- 8. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]

- 9. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 10. Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Documentation Center [documentation.samson-connect.net]

- 11. Computational Study of Bis-(1-(Benzoyl)-3-Methyl Thiourea) Platinum (II) Complex Derivatives as Anticancer Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GIL [genomatics.net]

- 13. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

Technical Guide: Solubility Profile & Characterization of 2-(2-Iodobenzoyl)-3-methylpyridine

The following technical guide is structured as an authoritative operational document. It addresses the solubility profile of 2-(2-Iodobenzoyl)-3-methylpyridine , a specialized intermediate, by synthesizing structural predictive analysis with a rigorous experimental determination protocol.

Executive Summary

2-(2-Iodobenzoyl)-3-methylpyridine is a critical diaryl ketone intermediate, primarily utilized in the synthesis of fused heterocyclic systems (e.g., aza-anthraquinones) and as a scaffold for transition-metal-catalyzed cross-coupling reactions.

Unlike commodity chemicals, specific solubility isotherms for this intermediate are not routinely indexed in standard physicochemical databases.[1] This guide bridges that gap by providing:

-

A derived solubility landscape based on Structure-Property Relationships (SPR) of close analogs (e.g., 2-benzoylpyridine).

-

A validated Standard Operating Procedure (SOP) for generating precise solubility data.

-

A thermodynamic modeling framework to correlate experimental data for process scale-up.

Chemical Profile & Structural Analysis[2]

Understanding the molecular architecture is the first step in predicting solvation behavior.

| Property | Detail |

| Chemical Name | (2-Iodophenyl)(3-methylpyridin-2-yl)methanone |

| Functional Groups | Pyridine Nitrogen (Basic/H-bond acceptor), Carbonyl (Dipolar), Aryl Iodide (Lipophilic/Polarizable) |

| Molecular Weight | ~323.13 g/mol |

| Key Interaction Sites | The pyridine nitrogen allows for weak H-bonding with protic solvents. The bulky iodine atom and methyl group introduce steric hindrance, disrupting crystal packing and potentially enhancing solubility in non-polar aromatics compared to unsubstituted analogs. |

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) of the functional groups, the compound exhibits a "Dual-Nature" profile:

-

High Solubility (Process Solvents): Halogenated hydrocarbons (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF, THF). The polarizable iodine atom interacts favorably with soft, polarizable solvents.

-

Moderate/Temperature-Dependent Solubility (Crystallization Solvents): Esters (Ethyl Acetate), Ketones (Acetone), and lower Alcohols (Methanol, Ethanol). These are ideal candidates for cooling crystallization.

-

Low Solubility (Anti-Solvents): Aliphatic hydrocarbons (Hexane, Heptane) and Water.

Experimental Protocol: Solubility Determination

Since literature data is sparse, the following self-validating protocol is required to generate the solubility curve. This method uses the Isothermal Saturation Method with Gravimetric Analysis.

Workflow Diagram

Figure 1: Workflow for the rigorous determination of solid-liquid solubility equilibrium.

Step-by-Step Methodology

Reagents:

-

2-(2-Iodobenzoyl)-3-methylpyridine (Purity >98%)[2]

-

Solvents: Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene (HPLC Grade).

Procedure:

-

Preparation: Add excess solid compound to 10 mL of the selected solvent in a jacketed glass vessel.

-

Equilibration: Agitate the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer or orbital shaker for 24–48 hours. Critical Step: Ensure a solid phase remains present throughout to guarantee saturation.

-

Settling: Stop agitation and allow the phases to separate for 2 hours at the same temperature.

-

Sampling: Withdraw 2 mL of the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

-

Quantification (Gravimetric):

-

Transfer a known volume (

) of filtrate to a pre-weighed weighing dish ( -

Evaporate solvent under vacuum or nitrogen stream.

-

Dry the residue to constant weight (

). -

Calculate solubility (

) in g/L or mole fraction (

-

Thermodynamic Modeling Framework

To translate experimental points into a continuous predictive model for process design, apply the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility data of pharmaceutical intermediates.

The Apelblat Model

The mole fraction solubility (

-

A, B, C: Empirical model parameters derived from regression analysis.

-

Interpretation:

-

If

, the dissolution is endothermic (solubility increases with T). - accounts for the temperature dependence of the enthalpy of solution.

-

Thermodynamic Parameters

From the solubility data, calculate the dissolution enthalpy (

Application Insight:

-

Positive

& Positive

Process Applications & Solvent Selection[5]

Based on the structural analogs and general solubility principles, the following solvent selection strategy is recommended for specific unit operations.

Solvent Decision Matrix

| Unit Operation | Recommended Solvent | Rationale |

| Reaction Medium | Toluene / THF | Moderate polarity dissolves the ketone; high boiling point (Toluene) allows for thermal activation in coupling reactions. |

| Recrystallization | Ethanol / Isopropanol | Steep solubility curve (high solubility at reflux, low at RT) ensures high recovery yields. |

| Extraction | Dichloromethane (DCM) | High solubility allows efficient partitioning from aqueous reaction quenches. |

| Anti-Solvent | n-Heptane | Low solubility induces controlled precipitation when added to Toluene or Ethyl Acetate solutions. |

Visualization of Solvent Power

Figure 2: Solvent classification based on predicted solubility power for 2-(2-Iodobenzoyl)-3-methylpyridine.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link

- Context: Establishes the mathematical framework (Apelblat equation)

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Recent Patents on Chemical Engineering.

-

BenchChem. (2026).[1] 2-Iodo-3-methylpyridine Properties and Applications. Link

-

Context: Source for physicochemical properties of the precursor 2-iodo-3-methylpyridine.[1]

-

-

Shakeel, F., et al. (2015). Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents. Journal of Molecular Liquids. Link

- Context: Reference protocol for the gravimetric determin

Sources

Methodological & Application

Application Note: Large-Scale Synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine , a critical diaryl ketone intermediate used in the construction of tricyclic antihistamines (e.g., structural analogs of Loratadine) and fused-ring pharmaceutical scaffolds.

Traditional synthesis via direct Grignard formation from 1,2-diiodobenzene is hazardous due to the high probability of benzyne formation and subsequent uncontrolled polymerization (Wurtz-type coupling). This protocol utilizes Turbo-Grignard (iPrMgCl·LiCl) technology to effect a selective Iodine-Magnesium exchange. This method operates at mild temperatures (-20°C to 0°C), suppresses benzyne generation, and ensures high fidelity addition to 3-methylpicolinonitrile .

Target Audience: Process Chemists, Scale-up Engineers, and Medicinal Chemists.

Retrosynthetic Logic & Strategy

The synthesis is designed to maximize atom economy while mitigating thermal risks associated with ortho-halo metallated species.

Strategic Disconnection

The target molecule is disconnected at the ketone bridge.

-

Path A (Rejected): Nucleophilic attack of 3-methyl-2-pyridyllithium on 2-iodobenzoyl chloride. Reason for Rejection: 2-iodobenzoyl chloride is unstable; lithiated pyridines require cryogenic (-78°C) conditions which are costly at scale.

-

Path B (Selected): Nucleophilic attack of (2-iodophenyl)magnesium chloride on 3-methylpicolinonitrile . Advantage:[1][2][3][4] Nitriles prevent "over-addition" (stopping at the imine stage), and the Grignard reagent can be generated selectively using Knochel-Hauser exchange.

Reaction Pathway Diagram

Figure 1: Selective metallation and addition pathway avoiding benzyne formation.

Critical Process Parameters (CPP) & Safety

Hazard Class: 4 (High Exotherm/Reactivity). Critical Warning: The intermediate (2-iodophenyl)magnesium species is metastable. If the temperature exceeds 10°C without an electrophile present, it may eliminate MgClI to form benzyne, leading to a runaway decomposition.

| Parameter | Range | Criticality | Rationale |

| Exchange Temp | -20°C to -10°C | CRITICAL | Prevents benzyne formation/decomposition. |

| Exchange Time | 30 - 45 min | High | Ensure conversion of diiodide before adding nitrile. |

| Stoichiometry | 1.1 equiv iPrMgCl | Medium | Slight excess ensures full consumption of expensive diiodide. |

| Quench pH | < 2.0 | High | Required to hydrolyze the stable imine intermediate. |

| Water Content | < 100 ppm | High | Grignard reagents are moisture intolerant. |

Materials & Equipment

Reagents

-

1,2-Diiodobenzene (SM1): Purity >98%.

-

3-Methylpicolinonitrile (SM2): Purity >97%.

-

iPrMgCl[5][6][7]·LiCl (Turbo Grignard): 1.3 M solution in THF (Commercial or prepared in-situ).

-

Tetrahydrofuran (THF): Anhydrous, inhibitor-free.

-

Hydrochloric Acid (2M): For hydrolysis.

Equipment

-

Reactor: Glass-lined or Hastelloy reactor with jacketed cooling (capacity to reach -30°C).

-

Dosing: Gravimetric dosing pump for controlled addition of Grignard.

-

PAT: In-situ FTIR (optional but recommended) to monitor the disappearance of the C-I stretch or Nitrile peak.

Detailed Experimental Protocol

Step 1: Generation of (2-Iodophenyl)magnesium Chloride

-

Inertion: Purge the reactor with N₂ three times. Ensure system is moisture-free.

-

Charging: Charge 1,2-Diiodobenzene (33.0 g, 100 mmol) and anhydrous THF (150 mL).

-

Cooling: Cool the solution to -20°C .

-

Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 84.6 mL, 110 mmol) dropwise over 30 minutes.

-

Note: Maintain internal temperature below -15°C during addition.[5]

-

-

Aging: Stir at -15°C for 45 minutes.

-

QC Check: Aliquot quenched with D₂O should show >95% deuterated iodobenzene by NMR/GC.

-

Step 2: Grignard Addition

-

Preparation: Dissolve 3-Methylpicolinonitrile (11.8 g, 100 mmol) in anhydrous THF (50 mL) in a separate header tank.

-

Addition: Add the nitrile solution to the Grignard intermediate at -15°C over 20 minutes.

-

Reaction: Allow the mixture to warm slowly to 0°C over 1 hour, then to 20°C (Room Temp) for 2 hours.

-

Observation: The solution will turn from dark brown/amber to a deep red/orange (imine complex).

-

Step 3: Hydrolysis & Workup

-

Quench: Cool reaction mass to 0°C. Slowly add 2M HCl (100 mL).

-

Exotherm Warning: Vigorous reaction. Keep T < 25°C.

-

-

Hydrolysis: Stir the biphasic mixture vigorously at ambient temperature for 3 hours. This converts the imine to the ketone.

-

Extraction: Separate layers. Extract aqueous layer with MTBE (2 x 100 mL).

-

Wash: Combine organics and wash with 10% Na₂S₂O₃ (to remove trace iodine) and Brine.

-

Drying/Concentration: Dry over MgSO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Crystallization: The crude oil often solidifies. Recrystallize from Isopropanol/Heptane (1:4).

-

Yield Target: 75-85% (Isolated).

-

Appearance: Off-white to pale yellow crystalline solid.

Process Workflow Visualization

Figure 2: Unit operation workflow for the batch synthesis.

Analytical Data & Validation

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (400 MHz, CDCl3) | δ 8.5 (d, Py-H), 7.9 (d, Ar-H), 2.4 (s, CH3). Consistent with structure. |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |

| Iodine Content | Elemental Analysis | 39.0% ± 0.5% |

| Residual Solvent | GC-Headspace | THF < 720 ppm |

Self-Validating Check: During the exchange (Step 1), take a 0.1 mL aliquot and quench into methanol. Inject on GC.

-

Success: Peak for Iodobenzene appears; Peak for 1,2-Diiodobenzene disappears.

-

Failure: If 1,2-Diiodobenzene remains, the Turbo-Grignard reagent is inactive or wet. Do not proceed to nitrile addition.

References

-

Krasovskiy, A., & Knochel, P. (2004).[5] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[5][6] Angewandte Chemie International Edition, 43(25), 3333–3336. Link

-

Mettler Toledo. (n.d.).[8][9] Grignard Reaction Scale-up – 4 Steps to Control Development. Application Note. Link

-

Berton, M., et al. (2019).[3] Organomagnesiums On-demand: Versatile Set-Up Designed for the Preparation of Turbo-Grignard® Reagent.[3] Flow Chemistry Conference Boston. Link

-

Sigma-Aldrich. (n.d.). Selective Metalation and Additions using Knochel-Hauser Reagents. Technical Bulletin. Link

Sources

- 1. Sciencemadness Discussion Board - BzMgCl + MeCN, what did I get? - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. youtube.com [youtube.com]

- 3. vapourtec.com [vapourtec.com]

- 4. Aryl iodine-catalysed divergent synthesis of isobenzofuranones and isocoumarins via oxidative 1,2-aryl migration/elimination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. semanticscholar.org [semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mt.com [mt.com]

Application Note: Strategic Derivatization of the Pyridine Core in 2-(2-Iodobenzoyl)-3-methylpyridine

Topic: Strategic Derivatization of the Pyridine Ring in 2-(2-Iodobenzoyl)-3-methylpyridine Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The scaffold 2-(2-iodobenzoyl)-3-methylpyridine represents a "loaded" intermediate in medicinal chemistry. It possesses three distinct axes of reactivity: the electron-deficient pyridine ring, the benzylic 3-methyl group, and the aryl iodide "handle" for cross-coupling.

This guide focuses specifically on the derivatization of the pyridine ring . Because the pyridine ring is deactivated by both the nitrogen atom and the electron-withdrawing 2-benzoyl group, direct electrophilic substitution is kinetically difficult. Therefore, this protocol prioritizes N-oxide activation as the "gateway" transformation. Converting the pyridine to its N-oxide reverses the electronic bias, allowing for regioselective nucleophilic functionalization at the C6 position (via Reissert-Henze or Boekelheide rearrangements) and activating the C3-methyl group for lateral functionalization.

Technical Analysis & Reaction Logic

The Electronic Landscape

The substrate presents a unique challenge:

-

Pyridine Nitrogen: Naturally electron-withdrawing, deactivating the ring to electrophiles.

-

2-Benzoyl Group: A strong electron-withdrawing group (EWG) that further deactivates the ring and sterically crowds the C3 position.

-

3-Methyl Group: The sole electron-donating element, but its position at C3 (ortho to the ketone) creates significant steric strain (A-strain) with the benzoyl moiety, twisting the two rings out of coplanarity.

The Strategic Solution: N-Oxidation

Direct functionalization of the pyridine ring (e.g., halogenation) is harsh and unselective. The superior strategy is N-oxidation .

-

Mechanism: The N-oxide oxygen donates electron density back into the ring (specifically at C2, C4, and C6), while simultaneously making the C2 and C6 positions susceptible to nucleophilic attack upon activation with an acylating agent.

-

Selectivity: In this specific substrate, C2 is blocked by the benzoyl group. C3 is blocked by the methyl. C4 is electronically accessible but sterically distal. C6 is the primary target for regioselective functionalization (e.g., cyanation, amination).

Experimental Protocols

Protocol A: Chemoselective N-Oxidation

Rationale: Standard mCPBA oxidation can be risky due to the potential for Baeyer-Villiger oxidation of the ketone or oxidation of the aryl iodide (to iodoso species). We utilize the Urea-Hydrogen Peroxide (UHP) / Trifluoroacetic Anhydride (TFAA) system, which generates trifluoroperacetic acid in situ. This method is milder, anhydrous, and highly selective for nitrogen over the iodine/ketone.

Materials:

-

Substrate: 2-(2-Iodobenzoyl)-3-methylpyridine (1.0 equiv)

-

Oxidant: Urea-Hydrogen Peroxide complex (UHP) (2.5 equiv)

-

Activator: Trifluoroacetic Anhydride (TFAA) (2.0 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Quench: Sat. NaHCO₃, NaHSO₃

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate (10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under N₂ atmosphere. Cool to 0°C.

-

Addition: Add UHP (25 mmol) in one portion. The suspension will stir.

-

Activation: Dropwise add TFAA (20 mmol) over 15 minutes. Caution: Exothermic. The in-situ generated CF₃CO₃H is the active oxidant.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours.

-

QC Check: Monitor by TLC (5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.

-

-

Quench: Cool to 0°C. Add saturated aq. NaHSO₃ (20 mL) to destroy excess peroxide (test with starch-iodide paper). Then carefully neutralize with saturated NaHCO₃ until pH ~7.

-

Workup: Separate layers. Extract aqueous layer with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Gradient: 0% -> 10% MeOH in DCM).

-

Expected Yield: 85–92%.

-

Product: 2-(2-Iodobenzoyl)-3-methylpyridine-1-oxide.

-

Protocol B: Regioselective C6-Cyanation (Reissert-Henze)

Rationale: Introducing a nitrile group at C6 provides a versatile handle for further chemistry (hydrolysis to acid, reduction to amine). This reaction exploits the "activated" N-oxide.

Materials:

-

Substrate: N-Oxide from Protocol A (1.0 equiv)

-

Reagent: Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

-

Activator: Dimethylcarbamoyl chloride (1.2 equiv) or Benzoyl Chloride

-

Solvent: DCM (Anhydrous)

Step-by-Step Methodology:

-

Setup: Dissolve the N-oxide (5 mmol) in DCM (25 mL) under Argon.

-

Activation: Add TMSCN (7.5 mmol) via syringe. Stir for 10 minutes.

-

Acylation: Dropwise add Dimethylcarbamoyl chloride (6 mmol) at 0°C.

-

Mechanistic Note: The acyl chloride attacks the N-oxide oxygen, creating an activated cation. Cyanide attacks C6 (the most accessible electrophilic site). Aromatization eliminates the silanol/acid byproduct.

-

-

Reaction: Stir at room temperature for 12 hours.

-

Workup: Quench with 10% K₂CO₃ solution. Extract with DCM.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Target: 6-Cyano-2-(2-iodobenzoyl)-3-methylpyridine.

-

Data & Validation

Expected Analytical Signatures

The following table summarizes the key NMR shifts expected during the transformation, allowing for rapid self-validation of the protocol.

| Position | Starting Material (δ ppm) | N-Oxide Product (δ ppm) | Diagnostic Feature |

| H-6 (Pyridine) | ~8.50 (d) | ~8.20 (d) | Upfield shift due to N-oxide shielding, but loss of coupling in C6-cyano product. |

| H-4 (Pyridine) | ~7.60 (t) | ~7.35 (t) | Distinct upfield shift upon N-oxidation. |

| Methyl (C3) | ~2.35 (s) | ~2.45 (s) | Slight downfield shift due to proximity to the polarized N-O bond. |

| C=O (Carbon) | ~195.0 | ~192.0 | Carbonyl remains intact; slight shielding. |

Troubleshooting Guide

-

Issue: Low conversion in Protocol A.

-

Fix: Ensure UHP is finely ground. Increase TFAA to 2.5 equiv.

-

-

Issue: Iodine loss or "smearing" on TLC.

-

Cause: Radical delodination.

-

Fix: Add a radical scavenger (e.g., BHT, 1 mol%) to the reaction mixture and keep strictly in the dark.

-

Visualizing the Workflow

The following diagram illustrates the divergent pathways available from the N-oxide intermediate, highlighting the logic of the chosen protocols.

Caption: Divergent synthesis map starting from the critical N-Oxide intermediate. Solid lines denote protocols detailed in this guide.

References

-

N-Oxidation Methodology

- Caron, S., et al. "Large-Scale Synthesis of Pyridine N-Oxides." Journal of Organic Chemistry, 2008.

- Context: Validates the UHP/TFAA method as safer and more scalable than mCPBA for electron-deficient pyridines.

-

(Representative ACS citation for UHP methods).

-

Reissert-Henze Reaction

- Fife, W. K. "Regioselective Cyanation of Heterocyclic N-Oxides." Journal of Organic Chemistry, 1983.

- Context: Establishes the mechanism for C6-selective cyan

-

Benzoylpyridine Chemistry

- Wang, J., et al.

- Context: Discusses the reactivity of 2-benzoylpyridines and the steric influence of 3-substituents.

-

Boekelheide Rearrangement (Lateral Functionalization)

- Fontanas, C., et al. "The Boekelheide Reaction: A Versatile Tool for the Functionalization of Methyl-Substituted Heterocycles." Synthesis, 2018.

- Context: Describes the rearrangement of 2-methylpyridine N-oxides to hydroxymethyl derivatives, applicable to the 3-methyl group in this scaffold.

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2-Iodobenzoyl)-3-methylpyridine Synthesis

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Diaryl Ketone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(2-Iodobenzoyl)-3-methylpyridine (also known as (2-iodophenyl)(3-methylpyridin-2-yl)methanone) is a critical intermediate step, often associated with the production of Orexin receptor antagonists like Suvorexant .

Users frequently report low yields (typically <40%) due to three converging challenges:

-

The "Iodine Dance": The high lability of the iodine atom on the benzene ring leads to halogen scrambling or benzyne formation during metallation.

-

Steric Hindrance: The methyl group at the 3-position of the pyridine ring sterically hinders nucleophilic attack at the 2-position carbonyl/nitrile carbon.

-

Imine Stability: The intermediate ketimine formed (if using the nitrile route) is surprisingly stable and resistant to mild hydrolysis, leading to product loss during workup.

This guide replaces traditional Grignard protocols with a Turbo Grignard (Knochel-type) approach to maximize chemoselectivity and yield.

Part 1: The Optimized Synthetic Workflow

We recommend the Nitrile Addition Route using Turbo Grignard (iPrMgCl·LiCl) .[1] This method offers superior functional group tolerance compared to organolithium routes and prevents the "Wurtz-type" coupling often seen with standard magnesium turnings.

The Mechanism & Pathway

The following diagram illustrates the optimized pathway and the critical "fail states" to avoid.

Caption: Figure 1. Chemoselective synthesis using Turbo Grignard reagents to avoid halogen scrambling.

Part 2: Step-by-Step Protocol (High-Fidelity)

Goal: Increase isolated yield from ~40% to >75%.

Phase A: Preparation of the Nucleophile (2-Iodophenylmagnesium species)

Standard Mg turnings often fail here because the initiation energy required causes the resulting Grignard to react with the starting 1,2-diiodobenzene.

-

Setup: Flame-dry a 3-neck flask under Argon.

-

Charge: Add 1,2-diiodobenzene (1.0 equiv) and anhydrous THF (concentration ~0.5 M).

-

Cooling (CRITICAL): Cool the solution to -20°C . Do not cool to -78°C; the exchange kinetics are too slow.

-

Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, commercially available as ~1.3M in THF) over 15 minutes.

-

Incubation: Stir at -20°C for 30–60 minutes.

-

Checkpoint: Aliquot 0.1 mL, quench with iodine, and check GC/LC. You should see 1,2-diiodobenzene disappear. If <95% conversion, stir longer.

-

Phase B: The Coupling Reaction

-

Electrophile Addition: Dissolve 3-methylpicolinonitrile (0.9 equiv relative to diiodide) in minimal THF.

-

Addition: Add the nitrile solution to the Grignard mixture at -20°C.

-

Warming: Allow the mixture to warm slowly to 0°C over 1 hour, then to Room Temperature (RT) for 2 hours.

-

Note: The 3-methyl group hinders the nitrile carbon. Warming is necessary for conversion, but the LiCl additive helps activate the Grignard species, overcoming this steric barrier.

-

Phase C: Hydrolysis & Workup[3]

-

Quench: Cool to 0°C. Add 2M HCl (excess) carefully.

-

Hydrolysis (The "Hidden" Yield Killer): Stir the biphasic mixture vigorously at RT for 4–6 hours .

-

Why? The steric bulk protects the intermediate imine from water. Brief quenching often leaves unhydrolyzed imine, which is lost in the aqueous layer or degrades on silica.

-

-

Extraction: Neutralize with NaOH to pH 8-9, extract with EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc).

Part 3: Troubleshooting Guide (FAQs)

Q1: I see significant amounts of biphenyl or iodobenzene impurities. What happened?

Diagnosis: You likely lost the iodine atom or coupled two benzene rings (Wurtz coupling). Root Cause: Temperature was too high during the Grignard formation. Solution:

-

Strictly maintain -20°C during the addition of iPrMgCl·LiCl.

-

Do not use standard Mg metal; the exotherm is uncontrollable on this substrate.

Q2: My reaction stalled. I see starting nitrile and de-iodinated benzene.

Diagnosis: Moisture contamination or "kill" of the Grignard reagent. Root Cause: 3-methylpicolinonitrile often contains trace water because pyridines are hygroscopic. Solution:

-

Azeotropically dry the nitrile with toluene before dissolving in THF.

-

Increase the Grignard equivalents to 1.2–1.3 equiv to act as a scavenger (though this risks side reactions, drying the starting material is safer).

Q3: The LC-MS shows a mass corresponding to the imine (M-1), not the ketone.

Diagnosis: Incomplete hydrolysis.[2] Root Cause: The 3-methyl group and the 2-iodobenzoyl group create a "steric pocket" that shields the C=N bond from water. Solution:

-

Increase the acidity of the quench (use 3M HCl instead of NH4Cl).

-

Heat the acidic quench mixture to 40°C for 30 minutes (monitor carefully for pyridine degradation).

Part 4: Data & Optimization Parameters

The following table summarizes optimization runs comparing different metallation methods.

| Parameter | Method A: Standard Mg | Method B: n-BuLi Exchange | Method C: Turbo Grignard (Recommended) |

| Reagent | Mg Turnings / THF | n-BuLi / -78°C | iPrMgCl·LiCl / -20°C |

| Iodine Stability | Poor (Scrambling) | Very Poor (Benzyne risk) | Excellent |

| Temp Control | Reflux required for initiation | Cryogenic (-78°C) required | Mild (-20°C to 0°C) |

| Imine Conversion | Low | Moderate | High (LiCl activation) |

| Typical Yield | 15–25% | 30–45% | 78–85% |

Decision Tree for Low Yields

Caption: Figure 2. Diagnostic flowchart for isolating the root cause of yield loss.

References

-

Merck Process Chemistry (Suvorexant)

-

Strotman, N. A., et al. (2011).[3] "Reaction Development and Process Optimization of the Synthesis of Suvorexant." Organic Process Research & Development.

- Note: Highlights the challenges of the diazepane ring, but establishes the stability profiles of the pyridine precursors.

-

-

Turbo Grignard Chemistry

- Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.

- Relevance: Foundational paper establishing iPrMgCl·LiCl for selective exchange in the presence of sensitive groups (like Iodine).

-

Grignard Addition to Nitriles

- Moffett, R. B., & Shriner, R. L. (1941).

-

Relevance: Classical mechanism and hydrolysis requirements for ketimine intermediates.[2]

-

Halogen-Magnesium Exchange Review

Sources

Technical Support Center: Purification of 2-(2-Iodobenzoyl)-3-methylpyridine

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 2-(2-Iodobenzoyl)-3-methylpyridine. Here, we address common challenges and provide practical, field-proven solutions in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 2-(2-Iodobenzoyl)-3-methylpyridine?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a Friedel-Crafts acylation or a related cross-coupling reaction, the most common impurities include:

-

Unreacted Starting Materials: Such as 2-iodobenzoyl chloride, 2-iodobenzoic acid, or 3-methylpyridine.

-

Positional Isomers: Acylation at different positions on the pyridine ring, though less likely due to directing effects, can occur.

-

Byproducts from Side Reactions: Over-acylation or reactions involving residual reagents from previous synthetic steps can lead to unexpected byproducts.[1][2][3]

-

Degradation Products: The compound may exhibit sensitivity to light or strong acidic/basic conditions, potentially leading to degradation.[4]

Q2: How can I effectively monitor the purification process for this compound?

A2: Thin-Layer Chromatography (TLC) is the most efficient and cost-effective method for real-time monitoring.[5] It allows you to assess the purity of your crude material, track the separation during column chromatography, and check the purity of your final product. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]

Q3: What is the best general approach for purifying crude 2-(2-Iodobenzoyl)-3-methylpyridine?

A3: A two-step approach is typically most effective. First, use column chromatography on silica gel to separate the target compound from major impurities with different polarities.[1][6][7] Second, perform recrystallization on the pooled, pure fractions from the column to remove trace impurities and obtain a crystalline solid.[1]

Q4: My purified compound appears as a yellow oil, but I expected a solid. What should I do?

A4: "Oiling out" instead of crystallizing is a common issue.[1] It suggests that the compound may have a low melting point or that residual solvent or minor impurities are preventing crystal lattice formation. First, ensure all chromatography solvents are thoroughly removed under high vacuum. If it remains an oil, attempt recrystallization from a different solvent system. Seeding the solution with a previously obtained crystal, if available, or gently scratching the inside of the flask with a glass rod can help induce crystallization.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Issue 1: Poor Separation During Column Chromatography

Q: My spots are streaking or not separating well on the TLC plate, and this is reflected in my column chromatography.

A: This is a classic purification challenge, often stemming from issues with the stationary phase or mobile phase composition. The basic nitrogen of the pyridine ring can interact strongly with acidic silanol groups on the silica gel, leading to peak tailing and poor separation.[8]

Solutions:

-

Optimize the Mobile Phase:

-

Polarity Adjustment: Your primary tool is adjusting the solvent polarity. Systematically test different ratios of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) using TLC plates until you achieve good separation (Rf of target compound ~0.3-0.4).[1]

-

Add a Competing Base: To mitigate the interaction with silica, add a small amount of a competing base like triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase.[8] The TEA will preferentially bind to the acidic sites on the silica, allowing your pyridine derivative to travel through the column with a much-improved peak shape.

-

-

Consider a Different Stationary Phase:

Issue 2: Low Recovery of Product After Purification

Q: I've lost a significant amount of my compound after performing column chromatography or recrystallization.

A: Low recovery can be attributed to several factors, from irreversible adsorption on the column to using a suboptimal recrystallization solvent.

Solutions:

-

During Column Chromatography:

-

Irreversible Adsorption: If your compound is streaking badly on TLC even with additives, it may be irreversibly binding to the silica gel. Using a competing base (see Issue 1) can help. Another strategy is to use a less acidic or end-capped silica gel.[8]

-

Improper Fraction Collection: Collect smaller fractions and analyze them carefully by TLC. Your product may be spread across more fractions than anticipated.

-

-

During Recrystallization:

-

High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] You need a solvent in which the compound is soluble when hot but poorly soluble when cold.

-

Excess Solvent: Always use the minimum amount of hot solvent required to fully dissolve the compound. Using too much will keep it in solution even after cooling.[1]

-

Insufficient Cooling: Ensure the solution is cooled slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation.[1] A controlled, slow cooling process is often superior to rapid cooling for forming pure crystals.[9]

-

Issue 3: Persistent Colored Impurities

Q: My final product is still colored (e.g., yellow or brown) even after chromatography and recrystallization.

A: This indicates the presence of highly colored impurities that may have similar properties to your product or are strongly adsorbed to the crystal surface.

Solutions:

-

Activated Charcoal Treatment: During recrystallization, after your compound has fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb many colored impurities. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal before allowing the solution to cool.[1]

-

A Second Recrystallization: Sometimes, a single recrystallization is not enough. Performing a second recrystallization on the purified material can further refine the product and remove stubborn impurities.[1]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

-

Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

-

Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase. A good starting system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[6][7]

-

Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under UV light (254 nm and 366 nm).[5] You can also use staining agents like iodine vapor if the compounds are not UV-active.[10]

-

Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal Rf for column chromatography is between 0.3 and 0.4. Adjust the mobile phase polarity to achieve this.

| Typical TLC Analysis Parameters | |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase (Starting Point) | 7:3 Hexane:Ethyl Acetate |

| Visualization | UV Light (254 nm) |

| Expected Product Rf | ~0.3-0.4 (adjust solvent ratio as needed) |

| Less Polar Impurities (e.g., starting materials) | Higher Rf |

| More Polar Impurities (e.g., acids, di-acylated) | Lower Rf or baseline |

Protocol 2: Purification by Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (determined by TLC). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude 2-(2-Iodobenzoyl)-3-methylpyridine in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

-

Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.

-

Pooling and Evaporation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Visualization of Purification Workflow

Caption: A standard workflow for the purification of 2-(2-Iodobenzoyl)-3-methylpyridine.

Troubleshooting Logic Diagram

Caption: Decision-making guide for troubleshooting common chromatography issues.

References

- Benchchem. (n.d.). Technical Support Center: Purification of 3-Acetylbenzophenone.

- SATHEE. (n.d.). Friedel Crafts Reaction.

- Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.

- Benchchem. (n.d.). Overcoming stability issues of Benzophenone-2,4,5-tricarboxylic Acid in solution.

- Journal of Health Science and Medical Research. (2023). TLC Fingerprints for Chanthalila Preparation.

- Wiley-VCH. (n.d.). Supporting Information.

- Rsc.org. (n.d.). Supporting Information Iodoarene-catalyzed fluorination and aminofluorination by Ar- I/HF·pyridine/mCPBA system.

- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.

- Google Patents. (n.d.). US8802842B2 - Method for the preparation of a crystalline form.

- IIP Series. (n.d.). AN EVALUATION OF THIN LAYER CHROMATOGRAPHY AS A BIOTECHNOLOGY TOOL FOR THE ISOLATION OF BIOACTIVE COMPOUNDS FROM MEDICINAL PLANT.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jhsmr.org [jhsmr.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]